1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Description
1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H13Cl2N3O3 and its molecular weight is 390.22. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
This compound's structural framework is instrumental in synthesizing novel heterocyclic compounds that show significant biological activities. For example, derivatives of benzodifuran, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, starting from related chemical structures. These compounds have been evaluated for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Related compounds have been synthesized and tested for their antimicrobial activity. For instance, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited higher activity than reference drugs against certain bacterial strains and fungi, demonstrating the utility of this chemical framework in creating effective antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Antioxidant and Antitumor Activities
The structural motif of 1-benzyl-N-(3,5-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide serves as a precursor in the synthesis of compounds with potential antioxidant and antitumor properties. Research has been conducted on nitrogen heterocycles prepared from related structures, showing promising results in both antioxidant and antitumor activities. These findings suggest a pathway for the development of new drugs with potential efficacy in cancer treatment and prevention of oxidative stress-related diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).
Structural and Supramolecular Studies
The compound also contributes to the field of crystallography and material science through its structural analogs, facilitating the understanding of supramolecular aggregation and conformational features in thiazolopyrimidines. Studies on related compounds have provided insights into their crystal packing, controlled by various weak interactions, which is crucial for designing materials with specific physical and chemical properties (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
3-benzyl-N-(3,5-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-6-13(20)8-14(7-12)21-17(25)15-9-16(24)23(18(26)22-15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWRAWNQXXXHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.